molecular formula C15H16N2O B13877505 1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone CAS No. 124066-15-5

1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone

Cat. No.: B13877505
CAS No.: 124066-15-5
M. Wt: 240.30 g/mol
InChI Key: CTOYVTJSKRKBGL-UHFFFAOYSA-N
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Description

1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone is a ketone-based aromatic compound featuring a dimethylamino group (-N(CH₃)₂) at the para position of a phenyl ring and a pyridyl group at the adjacent position of the ethanone core. This structure confers unique electronic properties due to the electron-donating dimethylamino group and the electron-deficient pyridyl ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

124066-15-5

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-pyridin-4-ylethanone

InChI

InChI=1S/C15H16N2O/c1-17(2)14-5-3-13(4-6-14)15(18)11-12-7-9-16-10-8-12/h3-10H,11H2,1-2H3

InChI Key

CTOYVTJSKRKBGL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 4-dimethylaminobenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Moieties : Pyridyl and tetrazole groups contribute to π-π stacking and hydrogen bonding, critical for interactions in enzyme inhibition (e.g., CB1 receptor antagonism in ) .

Physicochemical Properties

Physical data for selected compounds:

Compound Name Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
This compound Not reported C₁₅H₁₆N₂O 240.30
1-(4-Chlorophenyl)-2-(4-pyridyl)ethanone 95.5–97.3 C₁₃H₁₀ClNO 231.68
1-(2-Trifluoromethylphenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone 156–158 C₂₄H₁₇F₃N₄O₂S 482.48

Trends :

  • Chloro-substituted analogs exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) .
  • Bulky substituents (e.g., trifluoromethylphenothiazine) increase molecular weight and complexity, often reducing solubility .

Insights :

  • Base-mediated reactions (e.g., K₂CO₃) are common for introducing sulfur-containing groups (e.g., thioether linkages) .
  • Microwave-assisted or reflux conditions (e.g., DMF at 100°C in ) improve reaction efficiency for heterocycle formation .

Hypotheses for Target Compound :

  • Pyridyl groups could enable metal coordination, mirroring antifungal effects seen in .

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